Cas no 321-75-5 (Ethanone,2-bromo-2-fluoro-1-phenyl-)
321-75-5 structure
Product Name:Ethanone,2-bromo-2-fluoro-1-phenyl-
Numero CAS:321-75-5
MF:C8H6BrFO
MW:217.035045146942
CID:293495
PubChem ID:12545127
Update Time:2025-04-19
Ethanone,2-bromo-2-fluoro-1-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanone,2-bromo-2-fluoro-1-phenyl-
- 2-bromo-2-fluoro-1-phenylethanone
- a-Bromo-a-fluoroacetophenone
- Acetophenone,2-bromo-2-fluoro- (8CI)
- SCHEMBL1110769
- alpha-bromo-2-fluoroacetophenone
- EN300-6474055
- 321-75-5
- 2-bromo-2-fluoro-1-phenyl-ethanone
- DTXSID90502023
- MFCD13173360
- 2-Bromo-2-fluoro-1-phenylethan-1-one
- Ethanone, 2-bromo-2-fluoro-1-phenyl- (9CI)
- CBLLCYODFDSRQA-UHFFFAOYSA-N
- fluorophenacyl bromide
-
- Inchi: 1S/C8H6BrFO/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H
- Chiave InChI: CBLLCYODFDSRQA-UHFFFAOYSA-N
- Sorrisi: BrC(C(C1C=CC=CC=1)=O)F
Proprietà calcolate
- Massa esatta: 215.95861g/mol
- Massa monoisotopica: 215.95861g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 143
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 17.1Ų
Ethanone,2-bromo-2-fluoro-1-phenyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6474055-0.05g |
2-bromo-2-fluoro-1-phenylethan-1-one |
321-75-5 | 95% | 0.05g |
$226.0 | 2023-06-01 | |
| Enamine | EN300-6474055-0.1g |
2-bromo-2-fluoro-1-phenylethan-1-one |
321-75-5 | 95% | 0.1g |
$337.0 | 2023-06-01 | |
| Enamine | EN300-6474055-0.25g |
2-bromo-2-fluoro-1-phenylethan-1-one |
321-75-5 | 95% | 0.25g |
$481.0 | 2023-06-01 | |
| Enamine | EN300-6474055-0.5g |
2-bromo-2-fluoro-1-phenylethan-1-one |
321-75-5 | 95% | 0.5g |
$758.0 | 2023-06-01 | |
| Enamine | EN300-6474055-1.0g |
2-bromo-2-fluoro-1-phenylethan-1-one |
321-75-5 | 95% | 1g |
$971.0 | 2023-06-01 | |
| Enamine | EN300-6474055-2.5g |
2-bromo-2-fluoro-1-phenylethan-1-one |
321-75-5 | 95% | 2.5g |
$1903.0 | 2023-06-01 | |
| Enamine | EN300-6474055-5.0g |
2-bromo-2-fluoro-1-phenylethan-1-one |
321-75-5 | 95% | 5g |
$2816.0 | 2023-06-01 | |
| Enamine | EN300-6474055-10.0g |
2-bromo-2-fluoro-1-phenylethan-1-one |
321-75-5 | 95% | 10g |
$4176.0 | 2023-06-01 | |
| A2B Chem LLC | AF98247-2.5g |
2-bromo-2-fluoro-1-phenylethan-1-one |
321-75-5 | 95% | 2.5g |
$2039.00 | 2024-04-20 | |
| A2B Chem LLC | AF98247-5g |
2-bromo-2-fluoro-1-phenylethan-1-one |
321-75-5 | 95% | 5g |
$3000.00 | 2024-04-20 |
Ethanone,2-bromo-2-fluoro-1-phenyl- Letteratura correlata
-
1. Reactions of 1-aryl-2,2-dihalogenoethanone oximes with tetrasulfur tetranitride (S4N4): a general method for the synthesis of 3-aryl-4-halogeno-1,2,5-thiadiazolesSung Cheol Yoon,Jaeeock Cho,Kyongtae Kim J. Chem. Soc. Perkin Trans. 1 1998 109
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